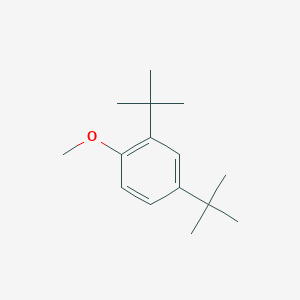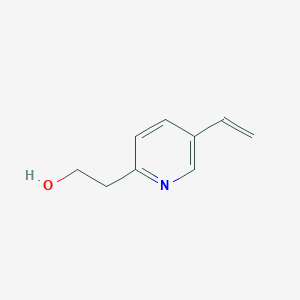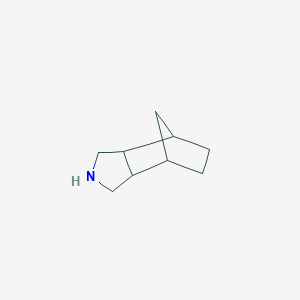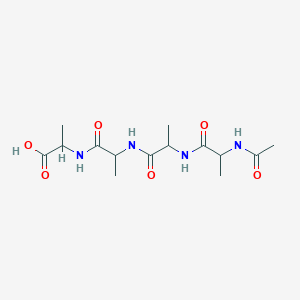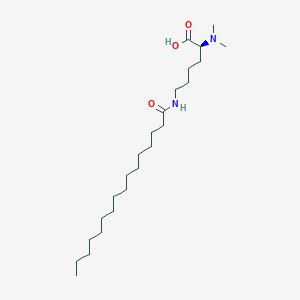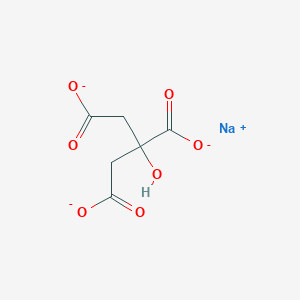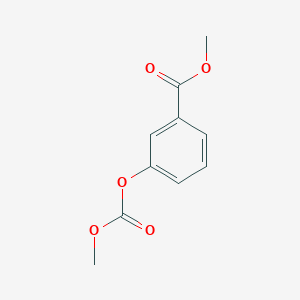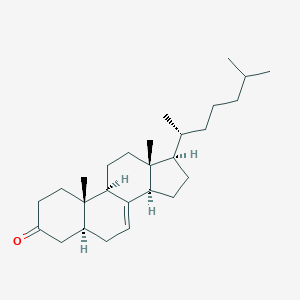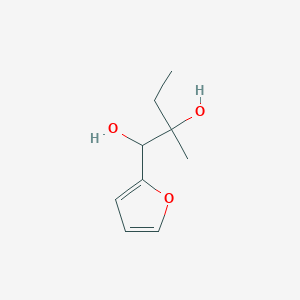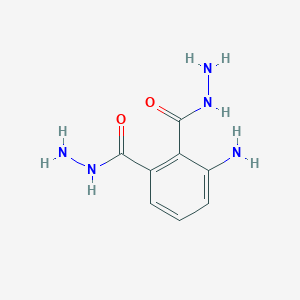
3-Aminobenzene-1,2-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobenzene-1,2-dicarbohydrazide, commonly known as 3-AB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a hydrazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 3-AB as a PARP inhibitor is well-understood. PARP is an enzyme that plays a crucial role in DNA repair by catalyzing the formation of poly(ADP-ribose) chains on DNA damage sites. By inhibiting PARP, 3-AB prevents the formation of these chains, leading to the accumulation of DNA damage and ultimately cell death.
Biochemische Und Physiologische Effekte
In addition to its role as a PARP inhibitor, 3-AB has been shown to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in inflammation and oxidative stress. It has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-AB for lab experiments is its well-established synthesis method and its availability from commercial sources. It is also a potent and selective inhibitor of PARP, making it a valuable tool for investigating the role of PARP in various biological processes. However, 3-AB has some limitations as well. It has been shown to have some toxicity at high doses, which can limit its use in certain experiments. It also has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-AB. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in clinical trials. Another area of interest is its role in inflammation and oxidative stress, and its potential use as an antioxidant. Additionally, there is a need for further research on the mechanism of action of 3-AB and its effects on various biological processes. Overall, 3-AB is a valuable tool for scientific research with many potential applications and avenues for future investigation.
Synthesemethoden
The synthesis of 3-AB involves the reaction of 3-nitrobenzoic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The resulting compound is then reduced using sodium borohydride to produce 3-AB. This synthesis method has been well-established in the literature and has been used to produce 3-AB for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
3-AB has been used extensively in scientific research to investigate a range of biological processes. One of the main applications of 3-AB is as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. By inhibiting PARP, 3-AB has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
CAS-Nummer |
16031-26-8 |
|---|---|
Produktname |
3-Aminobenzene-1,2-dicarbohydrazide |
Molekularformel |
C8H11N5O2 |
Molekulargewicht |
209.21 g/mol |
IUPAC-Name |
3-aminobenzene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C8H11N5O2/c9-5-3-1-2-4(7(14)12-10)6(5)8(15)13-11/h1-3H,9-11H2,(H,12,14)(H,13,15) |
InChI-Schlüssel |
UMULKNIDVSBBLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)N)C(=O)NN)C(=O)NN |
Kanonische SMILES |
C1=CC(=C(C(=C1)N)C(=O)NN)C(=O)NN |
Andere CAS-Nummern |
16031-26-8 |
Synonyme |
3-aminobenzene-1,2-dicarbohydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



